3-(Difluoromethyl)-4,5-dimethoxybenzoic acid
Description
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid (C${10}$H${10}$F$2$O$5$) is a fluorinated benzoic acid derivative featuring a difluoromethyl group at the 3-position and methoxy substituents at the 4- and 5-positions of the aromatic ring. The compound is structurally characterized by its electron-withdrawing difluoromethyl group, which influences acidity and electronic distribution, and the methoxy groups, which contribute steric bulk and moderate electron-donating effects. This molecule is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or functional building block . Its unique substitution pattern makes it a candidate for studying fluorination effects on bioactivity and physicochemical stability.
Properties
Molecular Formula |
C10H10F2O4 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-4-5(10(13)14)3-6(9(11)12)8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
InChI Key |
XNDUYSNPTNJWRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,5-dimethoxybenzoic acid.
Difluoromethylation: The difluoromethyl group is introduced using reagents like difluoromethylating agents (e.g., difluoromethyl iodide) under controlled conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the difluoromethyl group or the methoxy groups, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the difluoromethyl or methoxy positions.
Scientific Research Applications
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(difluoromethyl)-4,5-dimethoxybenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include methoxy- and fluorine-substituted benzoic acids. Key comparisons are outlined below:
Physicochemical Properties
- Acidity: The difluoromethyl group in the target compound increases acidity compared to non-fluorinated analogs (e.g., veratric acid) due to its electron-withdrawing nature. However, it is less acidic than fully fluorinated derivatives like 2,4-difluoro-3,5-dimethoxybenzoic acid .
- Metabolic Stability : Unlike syringic acid (which undergoes aerobic demethylation to yield formaldehyde ), the difluoromethyl group in the target compound resists enzymatic demethylation, enhancing metabolic stability .
Biological Activity
3-(Difluoromethyl)-4,5-dimethoxybenzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core substituted with a difluoromethyl group and two methoxy groups. Its molecular formula is C10H10F2O4, with a molecular weight of approximately 232.2 g/mol. The difluoromethyl group enhances the compound's reactivity and stability, while the methoxy groups contribute to its lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can enhance hydrogen bonding capabilities, increasing binding affinity to proteins or enzymes involved in critical biochemical pathways. This interaction may lead to inhibition or modulation of specific targets, making it a candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor for several kinases, particularly the Salt-Inducible Kinases (SIKs), which are involved in various cellular processes including metabolism and cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that modifications to the methoxy groups significantly enhanced potency against specific cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. In vitro tests indicate that it can inhibit the growth of various pathogens, making it a promising candidate for further development as an antimicrobial agent.
Case Studies
-
Inhibition of Salt-Inducible Kinases (SIKs) :
- A high-throughput screening identified this compound as a potent inhibitor of SIKs with IC50 values in the low micromolar range. Structure-activity relationship (SAR) studies revealed that modifications to the difluoromethyl group significantly impacted selectivity and potency against off-target kinases .
-
Antimicrobial Efficacy :
- A series of experiments evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones in disc diffusion assays, suggesting effective antibacterial properties.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
